4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines several functional groups, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclopropyl and methoxyethyl groups, followed by the introduction of the phenyl-thiazole and piperidinyl groups. The final step involves the formation of the triazol-5-one ring. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions and efficient production of large quantities of the compound. The use of high-throughput screening and optimization techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound may have biological activity, making it a potential candidate for drug discovery and development. It can be used to study the interactions between small molecules and biological targets.
Medicine: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for treating various diseases. Its unique structure may allow it to interact with specific molecular targets in the body.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s unique structure allows it to interact with specific pathways and molecular targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxybenzyl)-2-methylcyclopropane-1-carboxylic acid
- 1-cyclopropyl-1-(4-methoxyphenyl)-2-(2-pyridinyl)ethanol hydrochloride
Uniqueness
4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-cyclopropyl-2-(2-methoxyethyl)-5-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-31-13-12-27-23(30)28(18-9-10-18)20(25-27)17-8-5-11-26(14-17)22(29)19-15-32-21(24-19)16-6-3-2-4-7-16/h2-4,6-7,15,17-18H,5,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQBDEAQNVCOIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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